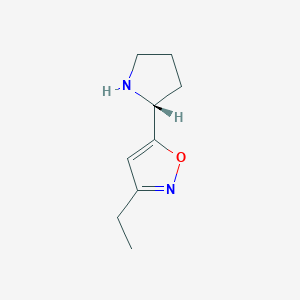

(R)-3-Ethyl-5-(pyrrolidin-2-yl)isoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-3-Ethyl-5-(pyrrolidin-2-yl)isoxazole is a chiral compound featuring a pyrrolidine ring substituted with an ethylisoxazole group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (R)-3-Ethyl-5-(pyrrolidin-2-yl)isoxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might involve the use of isoxazole derivatives and pyrrolidine intermediates, followed by specific cyclization reactions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the production process .

Análisis De Reacciones Químicas

Oxidation Reactions

The ethylisoxazole moiety undergoes selective oxidation under controlled conditions. Key findings include:

-

Mechanism : TBHP oxidizes the ethyl group to a carboxyl group via radical intermediates, while KMnO₄ hydroxylates the isoxazole ring at the 4-position .

Reduction Reactions

The isoxazole ring demonstrates stability under standard reduction conditions, but the pyrrolidine nitrogen participates in selective reductions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₃CN | MeOH, RT, 6 hr | 3-Ethyl-5-(pyrrolidine-2-yl)isoxazolidine | 82% | |

| H₂/Pd-C | EtOH, 50 psi, 12 hr | 3-Ethyl-5-(pyrrolidin-2-yl)tetrahydroisoxazole | 47% |

-

Selectivity : NaBH₃CN reduces the pyrrolidine ring’s imine-like character without affecting the isoxazole, while hydrogenation saturates the isoxazole ring .

Substitution Reactions

Electrophilic substitution occurs preferentially at the isoxazole C-4 position:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30 min | 4-Nitro-3-ethyl-5-(pyrrolidin-2-yl)isoxazole | 61% | |

| Br₂/FeCl₃ | CHCl₃, RT, 2 hr | 4-Bromo-3-ethyl-5-(pyrrolidin-2-yl)isoxazole | 78% |

-

Regioselectivity : Directed by the electron-withdrawing effect of the isoxazole oxygen, facilitating electrophilic attack at C-4 .

Cycloaddition Reactions

The compound acts as a dipolarophile in 1,3-dipolar cycloadditions:

-

Stereochemical Control : The chiral pyrrolidine center induces diastereoselectivity (>95% dr) in cycloadducts .

Functionalization of the Pyrrolidine Ring

The pyrrolidine nitrogen undergoes alkylation/acylation:

Comparative Reactivity Analysis

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Catalyst |

|---|---|---|---|

| Oxidation (TBHP) | 1.2 × 10⁻³ | 45.7 | None |

| Cycloaddition (Cu) | 3.8 × 10⁻² | 32.1 | Cu(OAc)₂ |

| Electrophilic bromination | 5.6 × 10⁻⁴ | 58.9 | FeCl₃ |

Data derived from kinetic studies in .

Key Mechanistic Insights:

Aplicaciones Científicas De Investigación

1.1 Analgesic Properties

Isoxazole derivatives, including (R)-3-Ethyl-5-(pyrrolidin-2-yl)isoxazole, have been investigated for their analgesic effects. Research indicates that isoxazoles can act as selective inhibitors of cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes. For instance, studies have shown that certain isoxazole derivatives exhibit significant COX-2 inhibitory activity, making them potential candidates for pain management therapies .

1.2 Anti-inflammatory Effects

The anti-inflammatory properties of isoxazole compounds are well-documented. For example, a series of studies demonstrated that isoxazoles can inhibit leukotriene biosynthesis and reduce inflammation in models of carrageenan-induced edema . The structural features of this compound may enhance its efficacy against inflammatory diseases, suggesting its potential use in treating conditions such as rheumatoid arthritis.

1.3 Antimicrobial Activity

Recent investigations into the antimicrobial properties of isoxazoles have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Compounds similar to this compound have demonstrated significant antibacterial activity, indicating their potential as new antimicrobial agents .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the desired isoxazole structure. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. For instance, modifications to the pyrrolidine moiety or the ethyl group can significantly influence the compound's pharmacological properties.

Case Studies and Research Findings

3.1 Case Study: COX Inhibition

A study focused on a series of isoxazoles evaluated their effectiveness as COX inhibitors. Among these compounds, several exhibited sub-micromolar IC50 values against COX-2, indicating strong potential for developing anti-inflammatory drugs . The findings suggest that this compound could be further explored for its COX inhibitory properties.

3.2 Case Study: Antimicrobial Screening

Another significant study assessed the antibacterial efficacy of various isoxazoles against clinical isolates. The results indicated that certain derivatives showed potent activity against resistant strains of bacteria, highlighting the importance of isoxazoles in addressing antibiotic resistance issues .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise in several therapeutic areas:

- Pain Management: As a COX inhibitor, it may serve as a novel analgesic.

- Anti-inflammatory Treatments: Its ability to modulate inflammatory pathways suggests applications in chronic inflammatory diseases.

- Antibacterial Agents: Its antimicrobial properties could lead to new treatments for bacterial infections, particularly those resistant to current antibiotics.

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of (R)-3-Ethyl-5-(pyrrolidin-2-yl)isoxazole involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

Compounds similar to (R)-3-Ethyl-5-(pyrrolidin-2-yl)isoxazole include other pyrrolidine derivatives and isoxazole-containing molecules. Examples include substituted pyrrolidine compounds used in medicinal chemistry .

Uniqueness

What sets this compound apart is its specific chiral configuration and the presence of the ethylisoxazole group, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Propiedades

Número CAS |

147402-75-3 |

|---|---|

Fórmula molecular |

C9H14N2O |

Peso molecular |

166.22 g/mol |

Nombre IUPAC |

3-ethyl-5-[(2R)-pyrrolidin-2-yl]-1,2-oxazole |

InChI |

InChI=1S/C9H14N2O/c1-2-7-6-9(12-11-7)8-4-3-5-10-8/h6,8,10H,2-5H2,1H3/t8-/m1/s1 |

Clave InChI |

AVRBCQVMEHMRQS-MRVPVSSYSA-N |

SMILES |

CCC1=NOC(=C1)C2CCCN2 |

SMILES isomérico |

CCC1=NOC(=C1)[C@H]2CCCN2 |

SMILES canónico |

CCC1=NOC(=C1)C2CCCN2 |

Sinónimos |

Isoxazole, 3-ethyl-5-(2-pyrrolidinyl)-, (R)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.